molecular formula C3H2Cl2F2 B14749749 1,1-Dichloro-3,3-difluoroprop-1-ene CAS No. 461-67-6

1,1-Dichloro-3,3-difluoroprop-1-ene

Cat. No.: B14749749
CAS No.: 461-67-6
M. Wt: 146.95 g/mol
InChI Key: WZBFBGLQXCGMFG-UHFFFAOYSA-N
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Description

1,1-Dichloro-3,3-difluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₂Cl₂F₂ It is characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-3,3-difluoroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,3,3-tetrachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The process may also include purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3,3-difluoroprop-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Addition Reactions: Reagents such as hydrogen halides or halogens can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while addition reactions may result in the formation of saturated or unsaturated derivatives.

Scientific Research Applications

1,1-Dichloro-3,3-difluoroprop-1-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-3,3-difluoroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroprop-1-ene: Similar in structure but lacks chlorine atoms.

    3,3-Dichloro-1,1-difluoroprop-1-ene: Similar but with different positioning of chlorine and fluorine atoms.

    1,1-Dichloro-3,3,3-trifluoroprop-1-ene: Contains an additional fluorine atom compared to 1,1-Dichloro-3,3-difluoroprop-1-ene.

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

461-67-6

Molecular Formula

C3H2Cl2F2

Molecular Weight

146.95 g/mol

IUPAC Name

1,1-dichloro-3,3-difluoroprop-1-ene

InChI

InChI=1S/C3H2Cl2F2/c4-2(5)1-3(6)7/h1,3H

InChI Key

WZBFBGLQXCGMFG-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)C(F)F

Origin of Product

United States

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